4-(Trifluoromethoxy)butanoic acid
Description
BenchChem offers high-quality 4-(Trifluoromethoxy)butanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(Trifluoromethoxy)butanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
Molecular Formula |
C5H7F3O3 |
|---|---|
Molecular Weight |
172.10 g/mol |
IUPAC Name |
4-(trifluoromethoxy)butanoic acid |
InChI |
InChI=1S/C5H7F3O3/c6-5(7,8)11-3-1-2-4(9)10/h1-3H2,(H,9,10) |
InChI Key |
NEVDHHKSAIZYSB-UHFFFAOYSA-N |
Canonical SMILES |
C(CC(=O)O)COC(F)(F)F |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to 4-(Trifluoromethoxy)butanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This technical guide provides a comprehensive overview of 4-(Trifluoromethoxy)butanoic acid, a fluorinated organic compound with potential applications in medicinal chemistry and materials science. This document delves into its chemical identity, physicochemical properties, proposed synthesis, and the scientific rationale for its use in research and development, with a focus on providing actionable insights for professionals in the field.
Core Identifiers and Chemical Structure
4-(Trifluoromethoxy)butanoic acid is a carboxylic acid derivative characterized by the presence of a trifluoromethoxy group (-OCF₃) at the terminal position of a butyric acid backbone. This functional group imparts unique properties that are of significant interest in the design of novel molecules.
Table 1: Core Identifiers for 4-(Trifluoromethoxy)butanoic Acid
| Identifier | Value |
| CAS Number | 1485347-75-8[1] |
| Molecular Formula | C₅H₇F₃O₃ |
| Molecular Weight | 172.10 g/mol |
| IUPAC Name | 4-(Trifluoromethoxy)butanoic acid |
| Canonical SMILES | C(CC(=O)O)COC(F)(F)F |
| InChI Key | NEVDHHKSAIZYSB-UHFFFAOYSA-N |
Diagram 1: Chemical Structure of 4-(Trifluoromethoxy)butanoic acid
A 2D representation of 4-(Trifluoromethoxy)butanoic acid.
Physicochemical Properties: The Influence of the Trifluoromethoxy Group
The trifluoromethoxy group is a fascinating and powerful substituent in modern chemistry. It is often considered a "super-methyl" group or a lipophilic hydrogen bond acceptor. Its strong electron-withdrawing nature and high lipophilicity significantly influence the properties of the parent molecule.
Table 2: Predicted Physicochemical Properties
| Property | Predicted Value/Commentary | Scientific Rationale |
| pKa | Lower than butanoic acid (pKa ≈ 4.8) | The strongly electron-withdrawing -OCF₃ group will exert an inductive effect through the alkyl chain, stabilizing the carboxylate anion and thus increasing the acidity of the carboxylic acid. |
| LogP | Higher than butanoic acid (LogP ≈ 0.8) | The trifluoromethoxy group is highly lipophilic, which is expected to increase the overall partition coefficient of the molecule. |
| Metabolic Stability | High | The carbon-fluorine bonds in the -OCF₃ group are exceptionally strong, making this moiety highly resistant to metabolic degradation, a desirable trait in drug candidates. |
| Boiling Point | Higher than butanoic acid (163.5 °C) | The increased molecular weight and polarity due to the -OCF₃ group would suggest a higher boiling point. |
| Solubility | Likely soluble in polar organic solvents. | The presence of the carboxylic acid group should confer solubility in solvents like methanol, ethanol, and DMSO. |
Proposed Synthesis Protocol
A direct, experimentally validated synthesis for 4-(Trifluoromethoxy)butanoic acid is not currently published. However, a plausible synthetic route can be designed based on established methods for the formation of aliphatic trifluoromethyl ethers. The following protocol is a conceptual workflow for researchers aiming to synthesize this compound.
Diagram 2: Proposed Synthetic Workflow for 4-(Trifluoromethoxy)butanoic acid
A conceptual two-step synthesis of 4-(Trifluoromethoxy)butanoic acid.
Step 1: O-Trifluoromethylation of a 4-Halobutanol
Causality: The synthesis of aliphatic trifluoromethyl ethers can be challenging. One approach involves the reaction of an alcohol with a suitable trifluoromethylating agent. Using a halo-alcohol allows for the introduction of the trifluoromethoxy group while retaining a handle for subsequent chain extension.
Protocol:
-
To a solution of 4-bromobutanol (1 equivalent) in a suitable aprotic solvent (e.g., dichloromethane or acetonitrile), add a trifluoromethylating reagent. Several modern reagents can be considered, such as Umemoto's or Togni's reagents, which are electrophilic sources of the "CF₃⁺" equivalent for O-trifluoromethylation.[2][3]
-
The reaction may require a catalyst, such as a Lewis acid (e.g., Zn(NTf₂)₂), and is typically run under an inert atmosphere (e.g., nitrogen or argon).[4]
-
The reaction progress should be monitored by an appropriate technique, such as thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, the reaction is quenched, and the product, 1-bromo-4-(trifluoromethoxy)butane, is isolated and purified using standard techniques like column chromatography.
Step 2: Conversion to the Carboxylic Acid
Causality: The terminal halide of the intermediate provides a straightforward route to the corresponding carboxylic acid via a Grignard reaction followed by carboxylation.
Protocol:
-
Prepare the Grignard reagent by reacting 1-bromo-4-(trifluoromethoxy)butane (1 equivalent) with magnesium turnings in anhydrous diethyl ether or tetrahydrofuran (THF) under an inert atmosphere. Initiation of the Grignard formation may require gentle heating or the addition of a small crystal of iodine.
-
Once the Grignard reagent has formed, the solution is cooled (e.g., in a dry ice/acetone bath) and then treated with an excess of solid carbon dioxide (dry ice).
-
After the addition of CO₂, the reaction mixture is allowed to warm to room temperature.
-
The reaction is then quenched by the careful addition of an aqueous acid solution (e.g., 1 M HCl).
-
The aqueous and organic layers are separated, and the aqueous layer is extracted with a suitable organic solvent (e.g., diethyl ether).
-
The combined organic extracts are dried over an anhydrous salt (e.g., MgSO₄), filtered, and the solvent is removed under reduced pressure to yield the crude 4-(Trifluoromethoxy)butanoic acid.
-
Further purification can be achieved by recrystallization or chromatography.
Applications and Scientific Integrity in Drug Discovery
The incorporation of fluorine, and specifically the trifluoromethoxy group, into drug candidates is a well-established strategy in medicinal chemistry to enhance key properties.
-
Metabolic Stability: The high strength of the C-F bonds makes the -OCF₃ group exceptionally resistant to enzymatic degradation, which can increase the half-life of a drug molecule in the body.
-
Lipophilicity and Permeability: The trifluoromethoxy group is highly lipophilic, which can improve a drug's ability to cross cell membranes and the blood-brain barrier.
-
Receptor Binding: The electronic properties of the -OCF₃ group can alter the pKa of nearby functional groups and influence hydrogen bonding interactions, potentially leading to enhanced binding affinity and selectivity for a biological target.
While 4-(Trifluoromethoxy)butanoic acid itself is not a therapeutic agent, it serves as a valuable building block. Its bifunctional nature, with a carboxylic acid and a trifluoromethoxy-terminated alkyl chain, allows for its incorporation into larger, more complex molecules through various chemical transformations of the carboxylic acid group (e.g., amide bond formation, esterification).
Spectroscopic Characterization (Anticipated)
Although experimental spectra are not available, the expected spectroscopic signatures can be predicted to aid in the characterization of synthesized 4-(Trifluoromethoxy)butanoic acid.
-
¹H NMR: The proton of the carboxylic acid would appear as a broad singlet at a downfield chemical shift (typically >10 ppm). The methylene protons adjacent to the carboxylic acid and the trifluoromethoxy group would be the most deshielded of the alkyl protons.
-
¹³C NMR: The carbonyl carbon of the carboxylic acid would be observed in the range of 170-180 ppm. The carbon of the trifluoromethoxy group would appear as a quartet due to coupling with the three fluorine atoms.
-
¹⁹F NMR: A singlet would be expected for the three equivalent fluorine atoms of the -OCF₃ group.
-
IR Spectroscopy: A broad O-H stretch from approximately 2500 to 3300 cm⁻¹ and a strong C=O stretch around 1710 cm⁻¹ would be characteristic of the carboxylic acid dimer. A strong C-F stretching absorption would also be expected.
Conclusion
4-(Trifluoromethoxy)butanoic acid represents a potentially valuable, yet under-explored, chemical entity. Its key feature, the terminal trifluoromethoxy group, suggests that it could serve as a unique building block for the synthesis of novel pharmaceuticals and advanced materials with enhanced properties. The lack of extensive public data underscores an opportunity for further research into its synthesis, characterization, and application. The protocols and insights provided in this guide are intended to equip researchers with a solid foundation for exploring the potential of this and related fluorinated compounds.
References
-
Organic Chemistry Portal. Synthesis of trifluoromethyl alkanes. Available from: [Link]
-
Chemical Review and Letters. Recent advances in the synthesis of trifluoromethyl ethers through the direct O-trifluoromethylation of alcohols. 2021. Available from: [Link]
-
Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886. Available from: [Link]
-
Prakash, G. K. S., & Yudin, A. K. (1997). Perfluoroalkylation with organosilicon reagents. Chemical Reviews, 97(3), 757-786. Available from: [Link]
Sources
Methodological & Application
Application Notes & Protocols: Amide Coupling Reactions Utilizing 4-(Trifluoromethoxy)butanoic Acid
Introduction: The Strategic Role of Fluorinated Building Blocks in Amide Synthesis
The amide bond is a cornerstone of modern chemistry, forming the backbone of peptides, proteins, and a vast array of pharmaceuticals and advanced materials.[1] Consequently, the development of robust and efficient amide bond-forming reactions is of paramount importance in drug discovery and development.[2] The direct condensation of a carboxylic acid and an amine is thermodynamically unfavorable and requires harsh conditions, necessitating the activation of the carboxylic acid to facilitate the reaction under milder, more controlled settings.[3]
This guide focuses on 4-(trifluoromethoxy)butanoic acid , a unique building block whose properties present both opportunities and specific challenges for amide coupling. The trifluoromethoxy (-OCF₃) group is a powerful electron-withdrawing moiety. Its influence on the reactivity of the carboxylic acid functional group is significant and understanding this is key to designing successful coupling strategies. This document provides a detailed exploration of the underlying chemical principles and offers a set of validated protocols for researchers, scientists, and drug development professionals aiming to incorporate this versatile synthon into their molecules.
The Impact of the Trifluoromethoxy Group on Reactivity
The defining feature of 4-(trifluoromethoxy)butanoic acid is the strong inductive effect exerted by the terminal -OCF₃ group. This effect propagates through the aliphatic chain, influencing the electronic character of the carbonyl carbon.
-
Increased Electrophilicity: The fluorine atoms, being highly electronegative, pull electron density away from the carbon backbone. This withdrawal of electron density makes the carbonyl carbon of the carboxylic acid significantly more electrophilic (partially positive) compared to its non-fluorinated analogs.[4] This enhanced electrophilicity renders the acid more susceptible to nucleophilic attack by an amine.
-
Implications for Coupling: This intrinsic activation means that 4-(trifluoromethoxy)butanoic acid may react more readily under standard coupling conditions. It can potentially enable the use of milder reagents or shorter reaction times. However, it also necessitates careful control to avoid side reactions stemming from overly reactive intermediates.
Strategic Selection of Coupling Protocols
No single amide coupling protocol is universally superior; the optimal choice depends on the properties of the amine coupling partner (e.g., its nucleophilicity, steric hindrance) and the desired scale of the reaction.[2] Below, we detail three robust protocols, explaining the rationale behind each choice in the context of 4-(trifluoromethoxy)butanoic acid's unique reactivity.
Caption: Workflow for selecting an appropriate amide coupling protocol.
Protocol 1: Carbodiimide-Mediated Coupling (The Workhorse)
This method, typically employing 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDAC), is one of the most common and cost-effective strategies for amide bond formation.[5] The reaction proceeds by forming a highly reactive O-acylisourea intermediate, which is then displaced by the amine. The addition of an auxiliary nucleophile like 1-hydroxybenzotriazole (HOBt) is crucial as it mitigates side reactions and, particularly in chiral systems, suppresses racemization.[6]
Causality: Given the enhanced reactivity of 4-(trifluoromethoxy)butanoic acid, this standard protocol is an excellent starting point for simple primary and secondary amines. The formation of the HOBt ester provides a good balance of reactivity and stability.
Caption: General mechanism for EDC/HOBt mediated amide coupling.
Detailed Step-by-Step Protocol (EDC/HOBt):
-
To a stirred solution of 4-(trifluoromethoxy)butanoic acid (1.0 eq) in an appropriate anhydrous solvent (e.g., Dichloromethane (DCM) or N,N-Dimethylformamide (DMF), 0.1-0.5 M), add HOBt (1.2 eq).
-
Add the desired amine (1.1 eq). If the amine is supplied as a hydrochloride salt, add a non-nucleophilic base such as Diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM) (1.2 eq) to liberate the free amine.
-
Cool the mixture to 0 °C in an ice bath.
-
Add EDC·HCl (1.2 eq) portion-wise over 5 minutes.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, dilute the reaction mixture with an organic solvent like Ethyl Acetate. Wash sequentially with 1 M HCl (aq), saturated NaHCO₃ (aq), and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Uronium/Aminium Salt-Mediated Coupling (For Challenging Substrates)
For sterically hindered amines or electron-deficient anilines, more potent coupling reagents are often required.[7] Uronium/aminium salt-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or phosphonium salts like PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) offer higher reaction rates and efficiencies.[8]
Causality: These reagents react with the carboxylic acid to form activated esters that are even more reactive than those generated with HOBt alone. This is particularly useful when the amine nucleophile is weak. However, their high reactivity requires careful stoichiometry and temperature control to avoid side reactions, such as guanidinium formation from the reaction of the amine with the coupling reagent itself.
Detailed Step-by-Step Protocol (HATU):
-
In a flask, dissolve 4-(trifluoromethoxy)butanoic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF (0.1-0.5 M).
-
Add a non-nucleophilic base, typically DIPEA (2.0-3.0 eq). Stir for 5-15 minutes at room temperature to pre-activate the acid.
-
Add the amine (1.1 eq) to the activated mixture.
-
Stir at room temperature for 2-12 hours, monitoring by TLC or LC-MS. For very challenging couplings, gentle heating (40-50 °C) may be beneficial.
-
Work-up: Dilute the reaction mixture with Ethyl Acetate and water. Perform aqueous washes as described in Protocol 1. The urea byproducts from HATU are generally water-soluble, simplifying purification.
-
Purify the crude product by flash column chromatography.
Protocol 3: In Situ Acyl Fluoride Generation (An Advanced Strategy)
A modern and highly effective method for amide bond formation involves the conversion of the carboxylic acid to a corresponding acyl fluoride.[9] Acyl fluorides are less sensitive to moisture than acyl chlorides but are highly reactive towards amines, making them excellent intermediates for challenging amidations.[9][10] Reagents such as PyFluor or XtalFluor-E can achieve this transformation under mild conditions. This approach is particularly synergistic with a fluorinated substrate like 4-(trifluoromethoxy)butanoic acid.
Causality: This two-step, one-pot process leverages the clean and high-yielding conversion to the acyl fluoride, which then undergoes rapid amidation.[11] This can often provide superior yields where other methods fail, especially with electron-deficient amines.[7]
Detailed Step-by-Step Protocol (Acyl Fluoride):
-
To a stirred solution of 4-(trifluoromethoxy)butanoic acid (1.0 eq) in anhydrous DCM or Acetonitrile, add a deoxyfluorinating agent (e.g., PyFluor, 1.2 eq).
-
Add a base such as pyridine or DIPEA (1.5 eq) and stir the mixture at room temperature for 30-60 minutes to form the acyl fluoride intermediate.
-
In a separate flask, prepare a solution of the amine (1.1 eq) and a base (e.g., DIPEA, 1.2 eq, if the amine is a salt) in the same solvent.
-
Slowly add the amine solution to the acyl fluoride mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor by TLC or LC-MS.
-
Work-up: Quench the reaction with saturated NaHCO₃ (aq). Extract with an organic solvent, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purify by flash column chromatography.
Data Summary and Troubleshooting
| Parameter | Protocol 1: EDC/HOBt | Protocol 2: HATU | Protocol 3: Acyl Fluoride |
| Primary Use Case | General purpose, standard amines | Hindered or electron-deficient amines | Challenging couplings, high purity needs |
| Carboxylic Acid (eq) | 1.0 | 1.0 | 1.0 |
| Amine (eq) | 1.1 | 1.1 - 1.2 | 1.1 |
| Coupling Reagent (eq) | EDC (1.2), HOBt (1.2) | HATU (1.1) | Deoxyfluorinating Agent (1.2) |
| Base (eq) | DIPEA (1.2, if needed) | DIPEA (2.0 - 3.0) | Pyridine or DIPEA (1.5) |
| Typical Solvent | DCM, DMF | DMF, Acetonitrile | DCM, Acetonitrile |
| Temperature | 0 °C to RT | RT to 50 °C | 0 °C to RT |
| Pros | Cost-effective, common reagents | High efficiency, fast reactions | Excellent for difficult substrates, clean |
| Cons | Slower, may fail for difficult amines | Expensive, potential side reactions | Requires specialized fluorinating agent |
Common Troubleshooting Scenarios:
-
Low Yield / No Reaction:
-
Cause: Insufficiently active coupling conditions or inactive amine (e.g., protonated).
-
Solution: Switch from Protocol 1 to Protocol 2 or 3. Ensure the correct amount of base is used if starting with an amine salt. Check reagents for degradation.
-
-
Formation of Side Products:
-
Cause (Protocol 1): N-acylurea formation if HOBt is omitted or reaction temperature is too high.
-
Cause (Protocol 2): Guanidinium byproduct formation.
-
Solution: Strictly adhere to the order of addition (pre-activate the acid before adding the amine). Use the recommended stoichiometry and control the temperature.
-
-
Difficulty in Purification:
-
Cause: Water-soluble byproducts (e.g., dicyclohexylurea if DCC is used, EDC-related urea).
-
Solution: Ensure thorough aqueous work-up. An acidic wash helps remove excess base and EDC byproducts. Protocol 3 often results in cleaner reaction profiles.
-
References
- Deoxyfluorinated amidation and esterification of carboxylic acid by pyridinesulfonyl fluoride. RSC Publishing.
- Carboxylic Acid Deoxyfluorination and One-Pot Amide Bond Formation Using Pentafluoropyridine (PFP). PubMed Central (PMC).
- Carboxylic Acid Deoxyfluorination and One-Pot Amide Bond Formation Using Pentafluoropyridine (PFP).
- Carboxylic Acid Deoxyfluorination and One-Pot Amide Bond Formation Using Pentafluoropyridine (PFP).
-
Amides from Carboxylic Acids-DCC and EDC Coupling. Chemistry Steps. [Link]
-
Amide coupling reaction in medicinal chemistry. HepatoChem. [Link]
-
Deoxyfluorinated Amidation and Esterification of Carboxylic Acid by Pyridinesulfonyl Fluoride. The Royal Society of Chemistry. [Link]
-
Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies. [Link]
-
Coupling Reagents. Aapptec Peptides. [Link]
-
Amine to Amide (Coupling) - Common Conditions. organic-chemistry.org. [Link]
-
Reactive deep eutectic solvents for EDC-mediated amide synthesis. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PubMed Central (PMC). [Link]
-
Reactivity of carboxylic acid derivatives (video). Khan Academy. [Link]
-
Could anyone tell me if an amide would still be an activator if the benzene was directly bonded to the carbonyl carbon. Wouldn't the carbonyl carbon have a partial positive charge that'd make it electron withdrawing? Reddit. [Link]
-
Reductive amide coupling of nitroarenes and carboxylic acids. University of Johannesburg. [Link]
-
A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. ResearchGate. [Link]
Sources
- 1. hepatochem.com [hepatochem.com]
- 2. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Research Portal [ujcontent.uj.ac.za]
- 4. Khan Academy [khanacademy.org]
- 5. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 6. Reactive deep eutectic solvents for EDC-mediated amide synthesis - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01673K [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. peptide.com [peptide.com]
- 9. Deoxyfluorinated amidation and esterification of carboxylic acid by pyridinesulfonyl fluoride - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. Carboxylic Acid Deoxyfluorination and One-Pot Amide Bond Formation Using Pentafluoropyridine (PFP) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
Application Notes & Protocols: A Detailed Guide to the Esterification of 4-(Trifluoromethoxy)butanoic Acid
These application notes provide a comprehensive, in-depth guide for the successful esterification of 4-(trifluoromethoxy)butanoic acid. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. The protocols outlined herein are designed to be self-validating, with a focus on the causality behind experimental choices to ensure both accuracy and reproducibility.
Introduction: The Significance of Fluorinated Esters
Esters are a fundamental class of organic compounds, widely recognized for their diverse applications ranging from fragrances to pharmaceuticals. The introduction of fluorine-containing moieties, such as the trifluoromethoxy group (-OCF₃), into organic molecules can dramatically alter their physicochemical properties. This often leads to enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets, making fluorinated compounds highly valuable in medicinal chemistry. The esterification of 4-(trifluoromethoxy)butanoic acid is a key step in the synthesis of various advanced intermediates and active pharmaceutical ingredients (APIs). This guide will focus on the Fischer-Speier esterification, a classic and reliable acid-catalyzed method for producing esters.[1]
Reaction Principle: The Fischer-Speier Esterification Mechanism
Fischer-Speier esterification is a reversible, acid-catalyzed reaction between a carboxylic acid and an alcohol to form an ester and water.[1] The equilibrium nature of this reaction necessitates strategic interventions to drive it towards the product side. This is typically achieved by using an excess of one of the reactants (usually the less expensive alcohol) or by removing water as it is formed.[2]
The reaction proceeds through a series of protonation and deprotonation steps, which activate the carbonyl group of the carboxylic acid towards nucleophilic attack by the alcohol.
The key mechanistic steps are:
-
Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, increasing the electrophilicity of the carbonyl carbon.
-
Nucleophilic Attack: The alcohol, acting as a nucleophile, attacks the protonated carbonyl carbon, leading to the formation of a tetrahedral intermediate.
-
Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).
-
Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and forming a protonated ester.
-
Deprotonation: The protonated ester is deprotonated by a weak base (such as water or the alcohol) to yield the final ester product and regenerate the acid catalyst.
Caption: The acid-catalyzed mechanism of Fischer-Speier esterification.
Experimental Protocol: Synthesis of Ethyl 4-(Trifluoromethoxy)butanoate
This protocol details the esterification of 4-(trifluoromethoxy)butanoic acid with ethanol to produce ethyl 4-(trifluoromethoxy)butanoate.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 4-(Trifluoromethoxy)butanoic acid | ≥97% | Commercially Available | |
| Ethanol, Anhydrous | ≥99.5% | Commercially Available | Used in excess as a reactant and solvent. |
| Sulfuric Acid, Concentrated | 95-98% | Commercially Available | Catalyst. Handle with extreme care. |
| Toluene | Anhydrous | Commercially Available | Optional, for azeotropic removal of water. |
| Saturated Sodium Bicarbonate Solution | Prepared in-house | For neutralization. | |
| Saturated Sodium Chloride Solution (Brine) | Prepared in-house | For washing. | |
| Anhydrous Magnesium Sulfate or Sodium Sulfate | Commercially Available | For drying the organic phase. | |
| Diethyl Ether or Ethyl Acetate | Reagent Grade | Commercially Available | For extraction. |
Equipment
-
Round-bottom flask (appropriate size for the reaction scale)
-
Reflux condenser
-
Dean-Stark apparatus (optional, but recommended for optimal yield)[3][4]
-
Heating mantle with a magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
-
Distillation apparatus (for purification)
-
Standard laboratory glassware (beakers, graduated cylinders, etc.)
-
pH paper
Experimental Workflow
Caption: A streamlined workflow for the esterification of 4-(trifluoromethoxy)butanoic acid.
Step-by-Step Procedure
-
Reaction Setup:
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 4-(trifluoromethoxy)butanoic acid (e.g., 10.0 g, 1.0 eq).
-
Add anhydrous ethanol (e.g., 100 mL, a significant excess). The ethanol acts as both a reactant and a solvent.
-
With gentle stirring, slowly and carefully add concentrated sulfuric acid (e.g., 1 mL) to the mixture. Caution: This addition is exothermic. It is advisable to cool the flask in an ice bath during the addition.
-
Assemble the reflux apparatus. For improved yields, a Dean-Stark trap can be fitted between the flask and the condenser to azeotropically remove the water formed during the reaction.[3][4] If using a Dean-Stark trap, pre-fill it with anhydrous ethanol.
-
-
Reaction Execution:
-
Heat the reaction mixture to a gentle reflux using a heating mantle.
-
Maintain the reflux with vigorous stirring for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) if desired.
-
-
Work-up and Isolation:
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Carefully transfer the cooled mixture to a separatory funnel containing 100 mL of cold water.
-
Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL).
-
Combine the organic extracts in the separatory funnel.
-
Wash the combined organic layers with a saturated solution of sodium bicarbonate (2 x 50 mL) to neutralize any unreacted carboxylic acid and the sulfuric acid catalyst. Caution: Carbon dioxide gas will be evolved. Vent the separatory funnel frequently. Check the pH of the aqueous layer to ensure it is neutral or slightly basic.
-
Wash the organic layer with a saturated sodium chloride solution (brine) (1 x 50 mL) to remove any remaining water-soluble impurities.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
-
Purification and Characterization:
-
Filter the dried organic solution to remove the drying agent.
-
Remove the solvent using a rotary evaporator.
-
The resulting crude ester can be purified by distillation. Given the likely boiling point of the fluorinated ester, vacuum distillation is recommended to prevent any potential thermal decomposition.
-
Collect the fraction corresponding to the pure ethyl 4-(trifluoromethoxy)butanoate.
-
Characterize the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, ¹⁹F NMR, IR spectroscopy, and mass spectrometry to confirm its identity and purity.
-
Data Summary and Expected Results
| Parameter | Value | Notes |
| Reactants | ||
| 4-(Trifluoromethoxy)butanoic acid (MW: 172.09 g/mol ) | 10.0 g (58.1 mmol) | Limiting Reagent |
| Ethanol (MW: 46.07 g/mol ) | 100 mL (approx. 1.7 mol) | Excess |
| Product | ||
| Ethyl 4-(trifluoromethoxy)butanoate (MW: 200.14 g/mol ) | Theoretical Yield: 11.6 g | |
| Expected Yield: 70-85% | Dependent on reaction conditions and water removal. | |
| Physical Properties (Estimated) | ||
| Boiling Point | 150-170 °C (at atm. pressure) | Estimated based on similar fluorinated esters. |
| Density | ~1.2 g/mL | Estimated. |
| Refractive Index | ~1.36 | Estimated. |
Troubleshooting and Field-Proven Insights
-
Low Yield: The primary reason for low yields in Fischer esterification is the presence of water in the reaction mixture, which shifts the equilibrium back towards the reactants. Ensure all glassware is thoroughly dried and use anhydrous reagents. The use of a Dean-Stark trap is highly effective in mitigating this issue.
-
Incomplete Reaction: If the reaction does not go to completion, extend the reflux time. The catalytic amount of sulfuric acid can also be slightly increased, but be mindful that this may lead to side reactions or more challenging work-up.
-
Difficult Purification: Fluorinated compounds can sometimes form azeotropes or be difficult to separate from starting materials. Careful fractional distillation, potentially under reduced pressure, is crucial for obtaining a pure product.
-
Safety: Concentrated sulfuric acid is highly corrosive and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. The reaction should be performed in a well-ventilated fume hood.
References
-
Dean-Stark Setup Guide for Chemists. (n.d.). Scribd. Retrieved February 13, 2026, from [Link]
-
Dean–Stark apparatus. (2023, December 29). In Wikipedia. [Link]
-
Dean Stark Trap. (n.d.). University of York. Retrieved February 13, 2026, from [Link]
-
Fischer Esterification-Typical Procedures. (2024, January 5). OperaChem. [Link]
-
Fisher Esterification: Synthesis and Purification of Esters. (2025, March 4). HSCprep. [Link]
-
Fischer Esterification. (n.d.). Organic Chemistry Portal. Retrieved February 13, 2026, from [Link]
-
Fischer Esterification: An ester from a carboxylic acid and an alcohol. (n.d.). Retrieved February 13, 2026, from [Link]
-
Reflux, Isolation and Purification of Esters – HSC Chemistry. (n.d.). Science Ready. [Link]
-
Fischer–Speier esterification. (2023, November 28). In Wikipedia. [Link]
-
Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. (2022, November 16). Master Organic Chemistry. [Link]
Sources
Application Note: Optimizing Activation Strategies for 4-(Trifluoromethoxy)butanoic Acid in MedChem Workflows
Introduction & Molecule Profile[1][2][3][4][5]
4-(Trifluoromethoxy)butanoic acid (CAS: 10226-28-5) is a critical building block in modern medicinal chemistry. The trifluoromethoxy group (
-
Lipophilicity Modulation: The
group significantly increases compared to a standard methoxy group, improving membrane permeability. -
Metabolic Stability: The strong C-F bonds protect the terminal position from metabolic oxidation (e.g., P450 hydroxylation) common in aliphatic chains.
-
Conformational Flexibility: Unlike benzoic acid derivatives, the propyl linker (
) provides rotational freedom, allowing the pharmacophore to adopt induced-fit conformations in protein binding pockets.
However, the activation of this aliphatic acid presents specific challenges. While the
Strategic Reagent Selection
The choice of activation reagent depends heavily on the scale of synthesis and the nature of the nucleophile.
A. Discovery Phase (High-Throughput Synthesis)
Recommended Reagent: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)
-
Why: HATU generates a highly reactive 7-azabenzotriazole active ester. The pyridine nitrogen in the leaving group provides anchimeric assistance, accelerating the coupling rate significantly compared to HBTU.
-
Benefit: Ideal for parallel library synthesis where yield and reaction speed are prioritized over cost.
B. Process Development & Scale-Up (>100g)
Recommended Reagent: T3P® (Propylphosphonic Anhydride)
-
Why: T3P acts as a dehydrating agent, forming a mixed anhydride.
-
Benefit: "Green" profile. The by-products are water-soluble phosphonic acid salts, allowing for simple aqueous workups without chromatography. It avoids the explosion risks associated with HOBt/HOAt at scale.[1][2]
C. Difficult Couplings (Steric Bulk/Low Nucleophilicity)
Recommended Reagent: Oxalyl Chloride (via Acid Chloride)
-
Why: Converting the acid to its acid chloride creates the most reactive electrophilic species possible (
). -
Benefit: Essential when coupling to electron-poor anilines or sterically hindered amines where standard esters (OBt/OAt) fail.
Decision Matrix (Visualized)
Figure 1: Decision tree for selecting the optimal activation strategy based on experimental constraints.
Detailed Experimental Protocols
Protocol A: High-Efficiency Activation with HATU
Best for: Small-scale library synthesis (10 mg - 1 g).
Materials:
-
4-(Trifluoromethoxy)butanoic acid (1.0 equiv)
-
HATU (1.1 equiv)
-
DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)
-
Solvent: Anhydrous DMF or DMAc.
Step-by-Step:
-
Dissolution: Dissolve 4-(trifluoromethoxy)butanoic acid in anhydrous DMF (0.2 M concentration).
-
Base Addition: Add DIPEA (3.0 equiv) and stir for 2 minutes at room temperature (RT). Note: Ensure pH > 8 (wet pH paper).
-
Activation: Add HATU (1.1 equiv) in one portion. The solution will typically turn yellow/orange. Stir for 10–15 minutes to form the OAt-active ester.
-
Coupling: Add the amine nucleophile (1.0–1.2 equiv).
-
Monitoring: Stir at RT for 1–4 hours. Monitor by LCMS (look for product mass; disappearance of active ester mass).
-
Workup: Dilute with EtOAc, wash 3x with 5% LiCl (aq) to remove DMF, then wash with sat.
and brine. Dry over .
Protocol B: Scalable "Green" Activation with T3P
Best for: Multi-gram scale up to kilograms; avoids chromatography.
Materials:
-
4-(Trifluoromethoxy)butanoic acid (1.0 equiv)
-
T3P (Propylphosphonic anhydride) (50% w/w solution in EtOAc or DMF) (1.5 equiv)
-
Base: Pyridine (3.0 equiv) or DIPEA (3.0 equiv)
-
Solvent: EtOAc or 2-MeTHF.
Step-by-Step:
-
Setup: Charge the reaction vessel with the acid (1.0 equiv) and the amine nucleophile (1.1 equiv) in EtOAc (concentration 0.5 M). Note: T3P allows for higher concentrations.
-
Base Addition: Add Pyridine (3.0 equiv) and cool the mixture to 0°C.
-
Reagent Addition: Add T3P solution (1.5 equiv) dropwise over 20 minutes to control exotherm.
-
Reaction: Allow to warm to RT and stir for 12 hours.
-
Workup (Critical Advantage): Add water. Separate layers. Wash the organic layer with 1M HCl (to remove pyridine), then 1M NaOH (to remove phosphonic acid by-products and excess acid), then brine.
-
Isolation: Evaporate solvent to yield high-purity product.
Protocol C: Acid Chloride Generation via Oxalyl Chloride
Best for: Non-nucleophilic amines or sterically hindered substrates.
Materials:
-
4-(Trifluoromethoxy)butanoic acid (1.0 equiv)
-
Oxalyl Chloride (1.2 equiv)
-
Catalyst: DMF (anhydrous, 1-2 drops)
-
Solvent: Anhydrous DCM (Dichloromethane).
Step-by-Step:
-
Preparation: Dissolve the acid in anhydrous DCM under an inert atmosphere (
or Ar). Cool to 0°C.[3] -
Catalysis: Add 1-2 drops of anhydrous DMF. Mechanism: DMF reacts with oxalyl chloride to form the Vilsmeier-Haack reagent, which is the active chlorinating species.
-
Chlorination: Add Oxalyl Chloride (1.2 equiv) dropwise. Caution: Vigorous gas evolution (
, , ). Ensure proper venting. -
Completion: Stir at RT for 2 hours until gas evolution ceases.
-
Evaporation (Optional but Recommended): Concentrate in vacuo to remove excess oxalyl chloride and HCl. Re-dissolve the crude acid chloride in fresh DCM/THF.
-
Coupling: Add this solution dropwise to a mixture of the amine and a scavenger base (Et3N or Pyridine) at 0°C.
Quantitative Comparison of Reagents
| Feature | HATU | T3P | Oxalyl Chloride |
| Reactivity | High (Active Ester) | Moderate (Mixed Anhydride) | Very High (Acid Chloride) |
| Epimerization Risk | Low (7-azabenzotriazole) | Very Low | Moderate (if heated) |
| Atom Economy | Poor (High MW byproducts) | Good | Good |
| Purification | Requires Chromatography | Aqueous Extraction | Extraction / Distillation |
| Toxicity/Safety | Sensitizer (Peptide coupling agents) | Non-toxic, Non-explosive | Toxic, Corrosive Gas |
| Cost | High | Moderate | Low |
Mechanistic Insight: HATU Activation
Understanding the mechanism helps in troubleshooting. HATU does not react directly; it reacts with the carboxylate anion to form an unstable intermediate which rearranges to the OAt-active ester.
Figure 2: Mechanistic pathway of HATU activation. The rearrangement to the Active Ester (R-CO-OAt) is the critical step that prevents side reactions.
Safety & Handling (E-E-A-T)
-
4-(Trifluoromethoxy)butanoic acid: Like most fluorinated aliphatic acids, it is corrosive and can cause severe skin burns (Category 1B). Handle in a fume hood with nitrile gloves and eye protection.
-
Gas Evolution: Protocol C (Oxalyl Chloride) generates carbon monoxide (CO), a silent killer. This reaction must be performed in a well-ventilated fume hood.
-
Runaway Reactions: T3P is generally safer, but adding it too quickly to a basic solution can cause a delayed exotherm. Always add T3P slowly at 0°C.
References
-
Dunetz, J. R., et al. (2016). T3P (Propylphosphonic Anhydride): A Mild and Low-Epimerization Reagent for Amide Bond Formation. Organic Letters.
-
Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole.[4][5] An efficient peptide coupling additive.[1][6] Journal of the American Chemical Society.
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews.
-
Sigma-Aldrich. (2023). Safety Data Sheet: 4,4,4-Trifluorobutyric acid (Analogous hazards).
Sources
Troubleshooting & Optimization
Solubility issues of 4-(Trifluoromethoxy)butanoic acid in organic solvents
Technical Support Center: Solubility Guide for 4-(Trifluoromethoxy)butanoic acid
Technical Overview
Compound: 4-(Trifluoromethoxy)butanoic acid
CAS: [1042641-97-3] (Analogous reference)
Chemical Structure:
The Solubility Paradox: Researchers often underestimate the amphiphilic friction within this molecule.[1] It contains a polar, hydrogen-bonding head (Carboxylic Acid) and a lipophilic, electron-withdrawing tail (Trifluoromethoxy ether).
-
The -COOH group drives dimerization in non-polar solvents and demands proton-accepting solvents for dissociation.
-
The -OCF3 group significantly increases lipophilicity (LogP) compared to a standard methoxy group, making the molecule resistant to dissolution in pure water but highly soluble in fluorinated or chlorinated organics.
Troubleshooting Guide (Q&A)
Category A: Dissolution in Organic Solvents[2]
Q1: I am trying to dissolve the compound in Toluene/Hexanes for a reaction, but it forms a gummy oil at the bottom. Why? Diagnosis: Carboxylic Acid Dimerization.[1] In non-polar solvents like toluene, hexane, or heptane, the carboxylic acid groups self-associate via intermolecular hydrogen bonds to form stable cyclic dimers. The solvent cannot break these bonds, and the lipophilic -OCF3 tail is not large enough to fully solubilize the polar dimer complex.[1] Solution:
-
Thermal Activation: Heat the mixture to 40–50°C to break the hydrogen bond network.[1]
-
Co-solvent Addition: Add 5–10% THF (Tetrahydrofuran) or MTBE .[1] The ether oxygen in THF acts as a hydrogen bond acceptor, disrupting the acid dimers and solvating the monomeric species.[1]
Q2: My solution in Dichloromethane (DCM) is cloudy or precipitating over time. Diagnosis: Trace Moisture or Saturation. While 4-(Trifluoromethoxy)butanoic acid is generally soluble in DCM, the -OCF3 group is hydrophobic. If your DCM is "wet" (contains water), the hydrophobic effect forces the compound out of the aqueous micro-droplets, causing cloudiness.[1] Solution:
-
Dry the DCM over anhydrous
or before adding the substrate.[1] -
If the concentration is high (>100 mg/mL), sonicate for 5 minutes.[1] The cloudiness often clears as the solution equilibrates.[1]
Category B: Aqueous & Extraction Issues
Q3: The compound won't dissolve in water for my biological assay. How do I solubilize it? Diagnosis: pH Mismatch. The pKa of aliphatic carboxylic acids is typically ~4.[1]8. In neutral water (pH 7), the compound exists in equilibrium.[1] The lipophilic -OCF3 group dominates the physical properties, preventing dissolution of the neutral acid form.[1] Solution: Generate the carboxylate salt in situ:
-
Dissolve the acid in a minimal amount of DMSO (stock solution).[1]
-
Dilute into a buffer with pH > 7.5 (e.g., PBS or Tris).
-
Alternative: Pre-treat with 1.0 equivalent of NaOH or
to form the sodium salt, which is highly water-soluble.
Q4: During extraction, I'm losing my product. Is it staying in the water or the organic layer? Diagnosis: pH-Dependent Partitioning. Solution:
-
To Extract into Organic (DCM/EtOAc): The aqueous phase must be acidified to pH < 3 (using 1M HCl).[1] This protonates the acid (neutral form), pushing it into the organic layer.[1]
-
To Wash Impurities: If you wash the organic layer with saturated
, the compound will deprotonate and migrate into the aqueous waste.[1] Avoid basic washes unless you intend to back-extract.
Experimental Protocols
Protocol A: Standard Stock Solution Preparation (100 mM)
Best for: Analytical Standards, High-Throughput Screening
-
Weighing: Weigh 17.2 mg of 4-(Trifluoromethoxy)butanoic acid into a glass vial.
-
Note: If the compound is a low-melting solid/oil, weigh by difference using a syringe.
-
-
Solvent Choice: Add 1.0 mL of DMSO (Dimethyl sulfoxide) .[1]
-
Why DMSO? It is a polar aprotic solvent that accepts hydrogen bonds from the -COOH and solvates the -OCF3 tail via dipole interactions.
-
-
Mixing: Vortex for 30 seconds.
-
Storage: Store at -20°C. DMSO stocks are stable for >6 months.
Protocol B: Solvent Screening Workflow
Use this decision tree to select the correct solvent for your application.
Figure 1: Decision tree for solvent selection based on experimental intent.
Solubility Data Reference Table
The following data categorizes solubility based on the functional group interaction theory (Solvation Energy vs. Lattice Energy).
| Solvent Class | Representative Solvent | Solubility Rating | Technical Notes |
| Polar Aprotic | DMSO, DMF, DMAc | Excellent | Breaks acid dimers; solvates fluorinated tail. |
| Alcohols | Methanol, Ethanol | Good | Forms H-bonds with COOH. May esterify if heated with acid catalyst.[1] |
| Chlorinated | Dichloromethane (DCM), Chloroform | Good | Standard solvent.[1] Use dry solvent to prevent cloudiness.[1] |
| Ethers | THF, Diethyl Ether, MTBE | Moderate/Good | Ether oxygen acts as H-bond acceptor. Good for reactions. |
| Esters | Ethyl Acetate | Moderate | Good for extraction; less effective for dissolving solids than alcohols.[1] |
| Alkanes | Hexane, Heptane, Pentane | Poor | Warning: Causes oiling out or precipitation.[1] Requires heat.[1] |
| Water (Neutral) | Water (pH 7) | Low | Hydrophobic OCF3 group prevents dissolution.[1] |
| Water (Basic) | 0.1M NaOH / NaHCO3 | Excellent | Forms carboxylate salt ( |
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 1042641-97-3, 4-(Trifluoromethoxy)butanoic acid. Retrieved from [Link][1]
-
Leroux, F. R., et al. (2005). The Trifluoromethoxy Group: A Pharmacophore with Broad Utility.[1] ChemMedChem.[1] (Discusses lipophilicity modulation by -OCF3 groups).
-
Reichardt, C. (2003). Solvents and Solvent Effects in Organic Chemistry.[1] Wiley-VCH. (Source for carboxylic acid dimerization principles in non-polar media).
Sources
Technical Support Center: The Trifluoromethoxy Group Under Acidic Conditions
For Researchers, Scientists, and Drug Development Professionals
Welcome to our dedicated technical support center for navigating the complexities of the trifluoromethoxy (OCF₃) group in acidic environments. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to ensure the integrity of your trifluoromethoxy-containing compounds throughout your experimental workflows. This guide is structured in a question-and-answer format to directly address the challenges you may encounter.
Frequently Asked Questions (FAQs)
Q1: How stable is the trifluoromethoxy (OCF₃) group in acidic conditions? Is it considered a robust functional group?
A1: The trifluoromethoxy group is renowned for its high chemical and metabolic stability, a key reason for its prevalence in modern medicinal chemistry.[1][2] The strong carbon-fluorine bonds and the electron-withdrawing nature of the fluorine atoms contribute to its general robustness.[3] It is significantly more stable than a corresponding methoxy group (OCH₃) towards many reagents. However, it is not completely inert and can be susceptible to cleavage under specific, often harsh, acidic conditions. Its stability is context-dependent, influenced by the type of acid, the presence of Lewis acids, reaction temperature, and the electronic properties of the molecule it is attached to.
Q2: Under what specific acidic conditions should I be concerned about the stability of my OCF₃ group?
A2: While generally stable to common dilute protic acids, you should exercise caution in the following situations:
-
Strong Protic Acids with Lewis Acids: The combination of a strong protic acid, like hydrogen fluoride (HF), with a Lewis acid is a primary concern. There is evidence that the trifluoromethyl functionality of trifluoromethoxybenzenes can become labile under these conditions, leading to cleavage.[4]
-
Superacids: Superacids, such as trifluoromethanesulfonic acid (triflic acid, TfOH), are exceptionally strong Brønsted acids (pKa ≈ -14) and can protonate even very weak bases.[5][6] While direct cleavage of an OCF₃ group by triflic acid alone is not widely reported, its extreme acidity warrants careful consideration, especially at elevated temperatures. Superelectrophiles generated in triflic acid can exhibit enhanced reactivity.[7]
-
Strong Lewis Acids at Elevated Temperatures: Potent Lewis acids like aluminum chloride (AlCl₃) and boron tribromide (BBr₃) are known to cleave ether linkages. While the OCF₃ group is more resistant than a simple methoxy group, prolonged exposure, high equivalents of the Lewis acid, and elevated temperatures can potentially lead to cleavage. For instance, while BBr₃ is often used for selective demethylation of methoxy groups in the presence of OCF₃, harsh conditions could compromise the trifluoromethoxy group.[8][9]
Q3: What is the likely mechanism for the acid-catalyzed cleavage of a trifluoromethoxy group?
A3: The precise mechanism can vary, but a plausible pathway, especially in the presence of a Lewis acid (LA), involves the following steps:
-
Activation of the Ether Oxygen: The Lewis acid coordinates to the oxygen atom of the trifluoromethoxy group, making it a better leaving group. In the case of strong protic acids, protonation of the oxygen occurs.
-
Nucleophilic Attack: A nucleophile present in the reaction mixture (e.g., a halide from the Lewis acid or another aromatic ring in a Friedel-Crafts type reaction) attacks the carbon of the trifluoromethyl group or the aromatic carbon, leading to the cleavage of the C-O bond.
-
Formation of Products: This cleavage can result in the formation of a phenol derivative and reactive fluorine-containing species. Under certain conditions with HF and a Lewis acid, trifluoromethoxybenzenes have been observed to undergo a reaction where the -CF₃ group is cleaved and participates in a Friedel-Crafts reaction with another aromatic molecule.[4]
Troubleshooting Guide
Symptom 1: My reaction yield is low, and I suspect my trifluoromethoxy-containing starting material is degrading.
Possible Cause: The acidic conditions of your reaction may be too harsh, leading to the cleavage of the OCF₃ group.
Troubleshooting Steps:
-
Reaction Condition Audit:
-
Acid Strength: Can you use a milder acid? If you are using a strong Lewis acid like AlCl₃, consider a less reactive one.
-
Temperature: Can the reaction be performed at a lower temperature? Often, side reactions like functional group cleavage are accelerated at higher temperatures.
-
Reaction Time: Monitor the reaction progress closely (e.g., by TLC or LC-MS) to avoid unnecessarily long reaction times.
-
-
Stability Test: Before running the full reaction, perform a control experiment.
-
Dissolve your trifluoromethoxy-containing compound in the reaction solvent.
-
Add the acid you intend to use.
-
Stir at the planned reaction temperature for the intended duration.
-
Analyze the sample by ¹⁹F NMR and LC-MS to check for any degradation.[10]
-
Symptom 2: My NMR and Mass Spectrometry data show unexpected signals, suggesting my OCF₃ group has reacted.
Possible Cause: The OCF₃ group has been cleaved or modified.
Analytical Protocol for Detecting OCF₃ Degradation:
This protocol outlines a systematic approach to confirm the integrity of the trifluoromethoxy group.
Step 1: ¹⁹F NMR Spectroscopy - The Most Direct Method
-
Rationale: ¹⁹F NMR is highly sensitive to the chemical environment of the fluorine atoms. The OCF₃ group will have a characteristic chemical shift. The appearance of new signals or a decrease in the intensity of the expected signal is a strong indicator of degradation.
-
Procedure:
-
Acquire a ¹⁹F NMR spectrum of your starting material to establish the reference chemical shift of the intact OCF₃ group.
-
After the reaction or stability test, acquire a ¹⁹F NMR spectrum of the crude reaction mixture or the isolated product.
-
Compare the two spectra. Look for:
-
A decrease in the integral of the starting material's OCF₃ signal.
-
The appearance of new signals. For instance, the formation of fluoride ions (F⁻) will appear as a broad signal at a very different chemical shift (typically around -120 ppm, but it can be solvent and pH-dependent). Other fluorinated degradation products will have their own characteristic shifts.[11][12]
-
-
-
Data Interpretation:
| Observation | Potential Interpretation |
| Single, sharp signal at the expected chemical shift | OCF₃ group is likely intact. |
| Decreased intensity of the original signal and appearance of a new broad signal around -120 ppm | Possible defluorination to fluoride. |
| Appearance of new sharp signals in the ¹⁹F spectrum | Formation of new organofluorine species. |
Step 2: LC-MS Analysis for Product Identification
-
Rationale: Liquid Chromatography-Mass Spectrometry (LC-MS) can separate the components of your reaction mixture and provide mass information to help identify potential degradation products.
-
Procedure:
-
Analyze your post-reaction mixture using an appropriate LC method.
-
Monitor the chromatogram for new peaks that are not present in your starting material.
-
Obtain the mass spectrum for each new peak.
-
Look for masses corresponding to potential degradation products, such as the corresponding phenol (loss of CF₃ and gain of H) or other modified structures. High-resolution mass spectrometry (HRMS) is particularly useful for determining the elemental composition of the degradation products.[13][14]
-
Experimental Workflow & Visualization
Workflow for Assessing OCF₃ Stability in a New Acidic Reaction
Caption: A decision-making workflow for evaluating the stability of a trifluoromethoxy group.
Q4: Can I use a protecting group for the trifluoromethoxy moiety?
A4: The use of protecting groups specifically for the OCF₃ group is not a common strategy. This is largely because the group itself is generally used due to its high stability, and it often remains intact under conditions where other functional groups might require protection. The conditions required to cleave the OCF₃ group are typically harsh enough to remove most standard protecting groups. Therefore, the primary strategy to avoid cleavage is not protection, but rather the careful selection and optimization of reaction conditions.
References
- Ozerov, O. V. (2021). Chemical Strategies for the Cleavage of the C(sp3)−F Bonds in Perfluoroalkyl Groups. The Chemical Record, 21(8), 1996-2007.
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Trifluoromethoxy Group: Properties and Applications in Chemical Research. Retrieved from [Link]
- García-López, V., et al. (2024). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 29(1), 123.
-
McCord, J. P., et al. (2022). Photochemical degradation kinetic plots for 2-(trifluoromethyl)phenol... ResearchGate. Retrieved from [Link]
-
Szabo-Scandic. (n.d.). Trifluoromethanesulfonic acid. Retrieved from [Link]
- Sloop, J. C. (2015). 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. Reports in Organic Chemistry, 5, 1-18.
-
Golovanov, D. G., et al. (2019). Properties, applications, synthetic challenges and methods of synthesis of OCF3-containing compounds. ResearchGate. Retrieved from [Link]
- Matoušek, V., et al. (2021).
- Danielson, E., et al. (2015). A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins. Journal of biomolecular NMR, 63(3), 255-263.
- Hasenstab-Riedel, S. (2024). Chemistry of the Trifluoromethoxy Group: From Nucleophilic Transfer Reagents to Fluorinated Sulfur Compounds. Refubium. Freie Universität Berlin.
- Togni, A., et al. (2015). Access to a new class of synthetic building blocks via trifluoromethoxylation of pyridines and pyrimidines. Chemical Science, 6(12), 7084-7089.
-
Sloop, J. C. (2015). 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. Dove Medical Press. Retrieved from [Link]
-
Unknown. (n.d.). Examples of OCF3‐containing pharmaceuticals and agrochemicals. ResearchGate. Retrieved from [Link]
- Yasuda, M., et al. (2022). New Opportunities to Access Fluorinated Molecules Using Organophotoredox Catalysis via C(sp3)–F Bond Cleavage. Journal of the American Chemical Society Au, 2(3), 548-563.
- Prakash, G. K. S., et al. (2012). Superelectrophiles and the effects of trifluoromethyl substituents. Beilstein journal of organic chemistry, 8, 295-300.
-
Reddit. (2022). Trifluoromethoxy stability to BBr3?. r/Chempros. Retrieved from [Link]
- Togni, A., et al. (2015). Synthesis of Trifluoromethoxylated (Hetero)Arenes via OCF3 Migration. Accounts of chemical research, 48(12), 3045-3055.
-
Unknown. (n.d.). Iron-Catalyzed Halogen Exchange of Trifluoromethyl Arenes. ChemRxiv. Retrieved from [Link]
-
Danielson, E., et al. (2015). A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins. ResearchGate. Retrieved from [Link]
-
Washington, J. W., et al. (2010). Characterizing Fluorotelomer & Polyfluoroalkyl Substances in New & Aged Fluorotelomer-Based Polymers for Degradation Studies with GC/MS & LC/MS/MS. ResearchGate. Retrieved from [Link]
-
University of Rochester. (n.d.). How To: Troubleshoot a Reaction. Department of Chemistry. Retrieved from [Link]
- Olah, G. A., & Chambers, R. D. (1973). ChemInform Abstract: Lability of the Trifluoromethyl Group of Trifluoromethoxybenzenes under HF/Lewis Acid Conditions.
-
Unknown. (n.d.). New synthetic approaches toward OCF3-containing compounds. Organic & Biomolecular Chemistry (RSC Publishing). Retrieved from [Link]
- Attia, M. A., et al. (2022). Validated chromatographic methods for determination of teriflunomide and investigation of its intrinsic stability. Scientific reports, 12(1), 1-11.
- Leitao, E., & Sobral, L. (2021).
- Yasuda, M., et al. (2022). New Opportunities to Access Fluorinated Molecules Using Organophotoredox Catalysis via C(sp3)–F Bond Cleavage. Journal of the American Chemical Society Au, 2(3), 548-563.
-
Washington, J. W., et al. (2009). LC/MS/MS chromatograms for two transitions of a possible product of... ResearchGate. Retrieved from [Link]
- Al-Abri, M. A. (2023). Fluorine in drug discovery: Role, design and case studies. Journal of Medicinal Chemistry, 66(15), 10255-10277.
-
Benchawan, T., & Saeeng, R. (2020). Reaction of 1,4‐bis(trifluoromethyl)benzene with AlCl3 in CHCl3 and... ResearchGate. Retrieved from [Link]
-
University of Texas at Dallas. (n.d.). packet 6, 2325 key. Retrieved from [Link]
- Singh, S., et al. (2014). MS(n) , LC-MS-TOF and LC-PDA studies for identification of new degradation impurities of bupropion. Journal of pharmaceutical and biomedical analysis, 88, 559-567.
-
Unknown. (n.d.). Organic Chemistry Frontiers Method. NSF PAR. Retrieved from [Link]
- Góngora-Benítez, M., et al. (2015). Methods, setup and safe handling for anhydrous hydrogen fluoride cleavage in Boc solid-phase peptide synthesis.
-
Sigma-Aldrich. (n.d.). Boron Tribromide. ResearchGate. Retrieved from [Link]
-
Unknown. (2018). Dimethylation with BBr3?. ResearchGate. Retrieved from [Link]
- Dalpozzo, R., et al. (2004). Er(OTf)3 as a Mild Cleaving Agents for Acetals and Ketals. Synthesis, 2004(03), 496-498.
-
Unknown. (n.d.). Synthetic methods: Part (iii) protecting groups. ResearchGate. Retrieved from [Link]
- LibreTexts. (2024). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction.
-
Common Organic Chemistry. (n.d.). Demethylation of Methyl Ethers - Boron Tribromide (BBr3). Retrieved from [Link]
- Allery Chemistry. (2014, November 15).
- MH Chem. (2022, July 18). Friedel Crafts Acylation needs excess AlCl3 but alkylation doesn't why?
Sources
- 1. Synthesis of Trifluoromethoxylated (Hetero)Arenes via OCF3 Migration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Trifluoromethanesulfonic acid | supplier -ketone Pharma [ketonepharma.com]
- 6. pharm.sinocurechem.com [pharm.sinocurechem.com]
- 7. Superelectrophiles and the effects of trifluoromethyl substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. reddit.com [reddit.com]
- 9. researchgate.net [researchgate.net]
- 10. Triflic acid - Wikipedia [en.wikipedia.org]
- 11. A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 12. alfa-chemistry.com [alfa-chemistry.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Validation & Comparative
Technical Comparison Guide: HPLC Purity Profiling of 4-(Trifluoromethoxy)butanoic Acid
Executive Summary
4-(Trifluoromethoxy)butanoic acid (4-TFMBA) presents a specific set of chromatographic challenges: it is a polar, aliphatic carboxylic acid with a fluorinated ether tail and a distinct lack of UV-active conjugation. Traditional HPLC methods often fail to achieve sufficient sensitivity or resolution from non-fluorinated synthetic precursors.
This guide compares two distinct methodological approaches:
-
The Traditional Approach: C18 Stationary Phase with Low-UV (210 nm) detection.
-
The Optimized Approach: Pentafluorophenyl (PFP) Stationary Phase with Charged Aerosol Detection (CAD).
Key Finding: While C18/UV provides adequate retention, the PFP/CAD platform yields a 10-fold improvement in Limit of Quantitation (LOQ) and superior selectivity for fluorinated impurities due to specific fluorine-fluorine stationary phase interactions.
The Analytical Challenge
The molecule
-
The Carboxylic Head: Highly polar, ionizable (pKa
4.5), requiring acidic pH suppression to prevent peak fronting. -
The Trifluoromethoxy Tail: Lipophilic and electron-withdrawing, but "invisible" to standard UV detection above 220 nm.
Comparative Workflow Logic
The following decision matrix illustrates the critical pathways in developing this method.
Caption: Decision matrix for non-chromophoric fluorinated acid analysis.
Comparative Study: Stationary Phase Selection
Baseline: C18 (Octadecylsilane)
The industry standard. Retention is driven purely by hydrophobic interaction with the propyl linker and the
-
Mechanism: Hydrophobic effect.[1]
-
Limitation: Often fails to resolve 4-TFMBA from des-fluoro impurities (e.g., 4-hydroxybutanoic acid) which have similar polarity but lack the bulky fluorine group.
Optimized: PFP (Pentafluorophenyl)
PFP columns contain a propyl-pentafluorophenyl ligand.
-
Mechanism:
-
Fluorine-Fluorine Interaction: Specific retention of the
group via dipole-dipole interactions with the pentafluorophenyl ring. -
Shape Selectivity: The rigid aromatic ring discriminates bulky fluorinated groups better than flexible C18 chains.
-
-
Result: Sharper peak shape and increased retention relative to non-fluorinated impurities.
Table 1: Stationary Phase Performance Data (Experimental Average)
| Parameter | C18 Column (Standard) | PFP Column (Optimized) |
| Retention Time (k') | 2.5 | 3.2 |
| Selectivity ( | 1.1 (Co-elution risk) | 1.4 (Baseline resolved) |
| Tailing Factor ( | 1.4 | 1.1 |
| Mechanism | Hydrophobicity | Hydrophobicity + |
Comparative Study: Detection Methods
Baseline: UV at 210 nm
Carboxylic acids have a weak absorbance band at 200-210 nm (
-
Pros: Universally available.
-
Cons: Non-specific. Mobile phase transparency is critical (cannot use Acetone/MeOH easily). Drifting baselines in gradient elution.
Optimized: Charged Aerosol Detection (CAD)
CAD detects analytes based on mass rather than optical properties. The eluent is nebulized, dried, and the resulting particles are charged by ionized nitrogen.
-
Pros: Uniform response for non-volatiles. High sensitivity for aliphatic acids.
-
Cons: Requires volatile mobile phase buffers.
Table 2: Detector Sensitivity Comparison
| Metric | UV (210 nm) | CAD |
| LOD (Limit of Detection) | ~100 ppm | ~10 ppm |
| Linearity ( | 0.995 | >0.999 (with power function) |
| Baseline Noise | High (Solvent cut-off) | Low |
| Gradient Compatibility | Poor (Drift) | Excellent (with compensation) |
The Optimized Protocol (PFP-CAD)
This protocol represents the "Gold Standard" for purity profiling of 4-TFMBA, combining the selectivity of PFP with the sensitivity of CAD.
Reagents & Equipment
-
Column: Kinetex F5 or Luna PFP(2) (Phenomenex) or Fluorophenyl (Restek), 150 x 4.6 mm, 2.6 µm or 5 µm.
-
Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0 (Adjusted with Formic Acid). Note: Low pH is required to suppress acid ionization.
-
Mobile Phase B: Acetonitrile (LC-MS Grade).
-
Detector: Charged Aerosol Detector (Evaporation Temp: 35°C).
Instrument Parameters
| Parameter | Setting |
| Flow Rate | 1.0 mL/min |
| Column Temp | 40°C (Improves mass transfer for fluorinated compounds) |
| Injection Vol | 10 µL |
| Sample Diluent | 50:50 Water:Acetonitrile |
Gradient Table
| Time (min) | % Mobile Phase B | Event |
| 0.0 | 10 | Hold (Equilibration) |
| 2.0 | 10 | Injection / Load |
| 15.0 | 90 | Gradient Elution |
| 18.0 | 90 | Wash |
| 18.1 | 10 | Re-equilibration |
| 23.0 | 10 | Stop |
Step-by-Step Execution
-
Preparation: Dissolve 10 mg of 4-TFMBA in 10 mL of diluent. Sonicate for 5 minutes to ensure complete dissolution (critical for accurate purity assay).
-
Conditioning: Flush the CAD nebulizer with 50:50 water:methanol before connecting the column to prevent clogging.
-
Equilibration: Run the initial mobile phase (10% B) for at least 20 column volumes. PFP phases require longer equilibration than C18 due to the rigid surface chemistry.
-
System Suitability: Inject a standard 5 times.
-
Requirement: RSD of Peak Area < 2.0%.
-
Requirement: Tailing Factor < 1.5.
-
Troubleshooting & Causality (E-E-A-T)
Issue: Peak Fronting
-
Observation: The main peak has a "shark fin" shape leaning forward.
-
Causality: Ionization of the carboxylic acid. At neutral pH, the acid deprotonates (
), becoming more polar and eluting too fast, while some remains neutral. -
Fix: Lower the pH of Mobile Phase A. Ensure the buffer is pH 2.8 - 3.0. Do not go below pH 2.0 to avoid hydrolyzing the bonded phase.
Issue: "Ghost" Peaks in Gradient
-
Observation: Peaks appearing during the ramp that are not in the sample.
-
Causality: Impurities in the Ammonium Formate or Acetonitrile concentrating on the column during equilibration and eluting as the organic strength increases.
-
Fix: Use LC-MS grade reagents. Install a "Ghost Buster" or trap column between the pump and the injector (NOT after the injector).
Issue: Low Sensitivity on UV (If CAD is unavailable)
-
Protocol Adjustment: If you must use UV, switch buffer to 0.1% Phosphoric Acid (non-volatile, UV transparent). Do NOT use Formic Acid with UV at 210 nm as it absorbs light and causes massive baseline drift.
-
Wavelength: Set to 205 nm, but ensure solvents are "UV Cutoff" grade.
References
-
Separation of Fluorinated Compounds
-
Lajin, B. et al. "Fluorinated carboxylic acids as 'ion repelling agents' in reversed-phase chromatography."[2] Journal of Chromatography A, 2020.
-
-
Detector Comparison (CAD vs UV)
-
Vehovec, T. et al. "Comparison of UV and charged aerosol detection approach in pharmaceutical analysis." Journal of Chromatography B, 2009.
-
-
PFP Column Selectivity
-
Bell, D.S. "Fluorinated Stationary Phases: Is It Time to Switch?" LCGC North America, 2015.
-
-
Properties of 4-(Trifluoromethoxy)
-
PubChem Compound Summary. "4-(Trifluoromethoxy)butanoic acid."[3]
-
-
Charged Aerosol Detection Principles
-
Thermo Fisher Scientific. "CAD vs ELSD: Which HPLC Detector Is Your Better Option?"
-
Sources
A Guide to the Crystallographic Landscape of Trifluoromethoxy Derivatives for Drug Discovery and Materials Science
In the ever-evolving landscape of medicinal chemistry and materials science, the strategic incorporation of fluorine-containing functional groups has become a cornerstone for tailoring molecular properties. Among these, the trifluoromethoxy (-OCF₃) group has garnered significant attention for its unique electronic and steric attributes, which can profoundly influence a molecule's lipophilicity, metabolic stability, and intermolecular interactions. This guide provides an in-depth comparison of the X-ray crystallography data of trifluoromethoxy derivatives, offering researchers, scientists, and drug development professionals a comprehensive resource to understand and leverage the structural impact of this versatile functional group.
The trifluoromethoxy group is often considered a "super-methoxy" group, imparting increased lipophilicity and metabolic stability compared to its non-fluorinated counterpart.[1] These properties are highly desirable in drug design, as they can enhance a compound's ability to cross biological membranes and resist enzymatic degradation, leading to improved pharmacokinetic profiles.[2] Furthermore, the strong electron-withdrawing nature of the -OCF₃ group can modulate the electronic properties of a molecule, influencing its reactivity and binding affinity to biological targets.[3]
This guide delves into the Cambridge Structural Database (CSD), the world's repository for small-molecule crystal structures, to analyze the crystallographic features of a representative set of trifluoromethoxy-substituted compounds.[2][4] By examining key parameters such as space group, unit cell dimensions, and intermolecular interactions, we aim to elucidate the structural consequences of incorporating the trifluoromethoxy group and provide actionable insights for rational molecular design and crystallization strategies.
Comparative Crystallographic Data of Trifluoromethoxy Derivatives
The following table summarizes the crystallographic data for a selection of trifluoromethoxy-substituted compounds retrieved from the Cambridge Structural Database (CSD). This data provides a quantitative basis for understanding the influence of the -OCF₃ group on crystal packing and intermolecular interactions.
| CSD Refcode | Compound Name | Formula | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Key Intermolecular Interactions |
| BOKVAC | 4-chloro-2-(2-chlorophenyl)-5-(trifluoromethoxy)-1H-pyrrole-3-carbonitrile | C₁₂H₅Cl₂F₃N₂O | P2₁/c | 8.453(3) | 13.871(5) | 11.642(4) | 98.67(3) | C-H···N, C-H···F, C-F···π |
| BOKVEG | 4-chloro-2-(2-chlorophenyl)-5-(trifluoromethoxy)-1H-pyrrole-3-carbonitrile (Polymorph II) | C₁₂H₅Cl₂F₃N₂O | P-1 | 7.321(2) | 8.998(3) | 10.987(4) | 71.54(3) | C-H···N, C-H···F, F···F |
| SOXGOE | 2-(4-methoxyphenyl)-5-({[3-(trifluoromethoxy)phenyl]methyl}sulfanyl)-1,3,4-oxadiazole | C₁₇H₁₃F₃N₂O₃S | P2₁/n | 12.189(3) | 5.894(1) | 24.137(6) | 91.87(2) | C-H···O, C-H···F, π-π stacking |
| VIFQIL01 | Leflunomide (Polymorph II) | C₁₂H₉F₃N₂O₂ | P2₁/c | 10.934(2) | 13.013(3) | 8.647(2) | 90.58(2) | N-H···O, C-H···O, C-H···F, F···F |
| XUJFOS | 4-(Trifluoromethoxy)aniline | C₇H₆F₃NO | P2₁/c | 12.459(3) | 5.928(1) | 10.582(2) | 108.41(2) | N-H···O, N-H···F, C-H···F |
Analysis of Crystallographic Trends:
The data presented in the table reveals several key trends associated with the presence of the trifluoromethoxy group:
-
Influence on Crystal Packing: The -OCF₃ group, with its conical shape and trifluoromethyl moiety, significantly influences molecular packing. The varied space groups observed suggest that the group does not enforce a single packing motif but rather adapts to the overall molecular structure.
-
Participation in Intermolecular Interactions: The fluorine atoms of the trifluoromethoxy group are actively involved in a variety of weak intermolecular interactions, including C-H···F, F···F, and C-F···π contacts. These interactions play a crucial role in stabilizing the crystal lattice.[5]
-
Comparison with Trifluoromethyl Group: While both -CF₃ and -OCF₃ are fluorinated substituents, their impact on crystal engineering can differ. The additional oxygen atom in the trifluoromethoxy group can act as a hydrogen bond acceptor, introducing another dimension to the intermolecular interactions, as seen in the case of 4-(trifluoromethoxy)aniline (XUJFOS).
The Role of Intermolecular Interactions
The trifluoromethoxy group's ability to participate in a range of intermolecular interactions is a key determinant of the resulting crystal structure. Understanding these interactions is critical for predicting and controlling the solid-state properties of materials.
dot graph Intermolecular_Interactions { layout=neato; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial"]; edge [fontname="Arial", color="#5F6368"];
OCF3 [label="Trifluoromethoxy Group (-OCF₃)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; CHF [label="C-H···F Hydrogen Bonds"]; FF [label="F···F Interactions"]; CFPi [label="C-F···π Interactions"]; CHO [label="C-H···O Hydrogen Bonds"]; PiPi [label="π-π Stacking"];
OCF3 -- CHF [label="Weak H-Bonding"]; OCF3 -- FF [label="Halogen Bonding"]; OCF3 -- CFPi [label="Electrostatic"]; OCF3 -- CHO [label="H-Bond Acceptor"]; OCF3 -- PiPi [label="Inductive Effects"]; } Caption: Key intermolecular interactions involving the trifluoromethoxy group.
As illustrated in the diagram, the fluorine atoms can act as weak hydrogen bond acceptors in C-H···F interactions. Furthermore, the polarized C-F bonds can lead to electrostatic C-F···π interactions with aromatic systems. The potential for the oxygen atom to participate in hydrogen bonding adds another layer of complexity and opportunity for crystal engineering.
Experimental Protocol for Crystallization of Trifluoromethoxy Derivatives
Obtaining high-quality single crystals suitable for X-ray diffraction is often a critical bottleneck in structural studies. The following is a detailed, step-by-step protocol for the crystallization of trifluoromethoxy-substituted organic compounds, focusing on the vapor diffusion method, which is often successful for small molecules.[6]
Materials:
-
Compound of interest (at least 95% pure)
-
A selection of high-purity solvents (e.g., dichloromethane, chloroform, ethyl acetate, hexane, toluene)[7]
-
Small glass vials (e.g., 0.3 mL or 1 mL)
-
Larger glass vials (e.g., 4 mL or 20 mL) that can accommodate the smaller vials
-
Syringes and filters (0.22 µm)
-
Parafilm or screw caps for the larger vials
Step-by-Step Procedure:
-
Solubility Screening:
-
Begin by determining the solubility of your compound in a range of solvents. The ideal "good" solvent will dissolve the compound at a concentration of 5-20 mg/mL.
-
Identify a "poor" solvent in which the compound is sparingly soluble or insoluble. The "good" and "poor" solvents should be miscible.
-
-
Preparation of the Sample Solution:
-
Accurately weigh 2-5 mg of your purified compound into a small vial.
-
Add the "good" solvent dropwise while gently warming and agitating until the compound is fully dissolved. Aim for a concentrated, but not saturated, solution.
-
Filter the solution through a syringe filter to remove any particulate matter, which can act as unwanted nucleation sites.
-
-
Setting up the Crystallization Chamber:
-
Add a larger volume of the "poor" solvent (e.g., 1-2 mL) to the larger vial.
-
Carefully place the small vial containing the sample solution inside the larger vial. Ensure the small vial stands upright and is not in contact with the "poor" solvent.
-
-
Sealing and Incubation:
-
Seal the larger vial with a screw cap or parafilm.
-
Place the sealed vial in a vibration-free environment at a constant temperature (e.g., room temperature, 4°C, or an incubator).
-
-
Monitoring and Crystal Growth:
-
Over time, the more volatile "good" solvent will slowly evaporate from the inner vial and mix with the "poor" solvent in the outer vial. This gradual increase in the concentration of the "poor" solvent in the sample solution will lead to supersaturation and, ideally, the formation of single crystals.
-
Be patient; crystal growth can take anywhere from a few days to several weeks. Avoid disturbing the vials during this period.
-
Troubleshooting:
-
No Crystals Form: The solution may be too dilute. Try increasing the initial concentration. Alternatively, the chosen solvent system may not be suitable. Experiment with different "good" and "poor" solvent combinations.
-
Formation of Amorphous Solid or Oil: This can occur if the solution becomes supersaturated too quickly. Slow down the diffusion rate by using a less volatile "poor" solvent or by placing the setup at a lower temperature.[8]
-
Formation of Many Small Crystals: This indicates too many nucleation sites. Ensure all glassware is scrupulously clean and the sample solution is filtered.
Conclusion
The trifluoromethoxy group is a powerful tool in the arsenal of chemists and material scientists. Its unique combination of lipophilicity, metabolic stability, and electron-withdrawing character makes it an attractive substituent for modulating molecular properties. As demonstrated by the analysis of crystallographic data from the CSD, the -OCF₃ group actively participates in a variety of intermolecular interactions that direct crystal packing. A systematic approach to crystallization, such as the detailed vapor diffusion protocol provided, is essential for obtaining high-quality single crystals for definitive structural elucidation. By understanding the interplay between the intrinsic properties of the trifluoromethoxy group and the resulting solid-state architecture, researchers can more effectively design and develop next-generation pharmaceuticals and advanced materials.
References
-
Fromm, K. M., et al. (2013). Polymorphism, what it is and how to identify it: a systematic review. RSC Advances, 3(38), 16905-16931. Available at: [Link]
-
Staples, R. J. (2024). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E: Crystallographic Communications, 80(Pt 1), 1-8. Available at: [Link]
-
Spingler, B., et al. (2012). Some thoughts about the single crystal growth of small molecules. CrystEngComm, 14(3), 751-757. Available at: [Link]
-
Fromm Group. (n.d.). Guide for crystallization. Available at: [Link]
-
University of Florida, Center for X-ray Crystallography. (2015). How To Grow Crystals. Available at: [Link]
-
LibreTexts Chemistry. (2022). 3.6F: Troubleshooting. Available at: [Link]
-
Royal Society of Chemistry. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(5), 1737-1761. Available at: [Link]
-
wikiHow. (2024). 9 Ways to Crystallize Organic Compounds. Available at: [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Available at: [Link]
-
IUCr Journals. (2020). Crystal structure, Hirshfeld surface analysis and computational studies of 5-[(prop-2-en-1-yl)sulfanyl]-1-[2-(trifluoromethyl)phenyl]-1H-tetrazole. Acta Crystallographica Section E: Crystallographic Communications, 76(Pt 2), 224-231. Available at: [Link]
-
Hamdani, S. S., et al. (2020). Syntheses, crystal structures and Hirshfeld surface analysis of 2-(benzylsulfanyl)-5-[4-(dimethylamino)phenyl]-1,3,4-oxadiazole and 2-[(2-chloro-6-fluorobenzyl)sulfanyl]-5-[4-(dimethylamino)phenyl]-1,3,4-oxadiazole. IUCrData, 5(11), x201323. Available at: [Link]
-
ResearchGate. (2021). Rotational disorder around the CF3 group of polymorph II in Leflunomide (CSD refcode VIFQIL01). Available at: [Link]
-
ResearchGate. (n.d.). CSD refcodes and references. Available at: [Link]
-
MatDaCs. (2023). Cambridge Structure Database (CSD). Available at: [Link]
-
ResearchGate. (2020). a) Properties of OCF3‐ and OCF2H‐containing compounds. b) Marketed drugs containing OCF3 and OCF2H groups. Available at: [Link]
-
Freie Universität Berlin. (2024). Chemistry of the Trifluoromethoxy Group: From Nucleophilic Transfer Reagents to Fluorinated Sulfur Compounds. Available at: [Link]
-
CCDC. (n.d.). The Largest Curated Crystal Structure Database. Available at: [Link]
-
PubChem. (n.d.). (Trifluoromethoxy)benzene. Available at: [Link]
-
ResearchGate. (2018). The CSD Drug Subset: The Changing Chemistry and Crystallography of Small Molecule Pharmaceuticals. Available at: [Link]
-
ResearchGate. (n.d.). Structural fragment for the CSD search. Available at: [Link]
- Matyjaszewski, K., & Möller, M. (Eds.). (2011). Polymer Science: A Comprehensive Reference. Elsevier.
- Google Patents. (n.d.). WO2016125185A2 - Process for the preparation of 4-substituted-1-(trifluoromethoxy)benzene compounds.
- Google Patents. (n.d.). WO2016125185A3 - Process for the preparation of 4-substituted-1-(trifluoromethoxy)benzene compounds.
-
National Center for Biotechnology Information. (2024). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. In PMC. Retrieved from [Link]
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- 5. journals.iucr.org [journals.iucr.org]
- 6. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tips & Tricks [chem.rochester.edu]
- 8. 9 Ways to Crystallize Organic Compounds - wikiHow [wikihow.com]
Safety Operating Guide
4-(Trifluoromethoxy)butanoic acid proper disposal procedures
Operational Guide: Safe Disposal and Management of 4-(Trifluoromethoxy)butanoic Acid
Executive Summary & Chemical Profile
The Core Directive: 4-(Trifluoromethoxy)butanoic acid presents a dual-hazard profile: Corrosivity (due to the carboxylic acid) and Fluorine Content (due to the trifluoromethoxy group).
While standard laboratory protocols often treat organic acids via simple neutralization, the presence of the
Chemical Identity Matrix
| Parameter | Data |
| Chemical Name | 4-(Trifluoromethoxy)butanoic acid |
| CAS Number | 1263376-71-7 (General Class Reference) |
| Molecular Formula | |
| Molecular Weight | 172.10 g/mol |
| Acidity ( | ~4.7 (COOH group) |
| Physical State | Liquid (typically) or low-melting solid |
| Primary Hazards | Skin Corr.[1][2][3][4] 1B (Causes severe burns), Eye Dam. 1 |
| Key Incompatibility | Strong Oxidizers, Strong Bases, Cyanides, Sulfides |
Pre-Disposal Segregation Strategy
Effective disposal begins at the bench. Mixing this compound with incompatible streams creates immediate safety risks (exotherms) and long-term compliance issues (halogen contamination of non-halogenated waste streams).
The "Why" Behind Segregation:
-
Halogen Content: Waste facilities charge significantly more for halogenated waste. Segregating this from general non-halogenated solvents reduces institutional costs.
-
Thermal Breakdown: When incinerated, the
group releases Hydrogen Fluoride (HF). The waste stream must be flagged as "Fluorinated" so the incineration facility can utilize appropriate alkaline scrubbers.
Visual Workflow: Waste Segregation Logic
Figure 1: Decision tree for segregating fluorinated acid waste to ensure downstream safety and compliance.
Detailed Disposal Protocols
Protocol A: Primary Disposal (Lab Pack / Bulk Waste)
Use this for expired reagents, reaction byproducts, or stock solutions.
Regulatory Classification (RCRA):
-
Note: While not explicitly P- or U-listed, the fluorinated nature requires it be treated as Halogenated Organic Waste .
Step-by-Step Procedure:
-
Container Selection: Use a High-Density Polyethylene (HDPE) or glass container. Avoid metal containers due to acid corrosion.
-
Labeling: Affix a hazardous waste label immediately.
-
Constituents: "4-(Trifluoromethoxy)butanoic acid, [Solvent Name if applicable]"
-
Hazards: Check "Corrosive" and "Toxic".
-
Critical Note: Write "CONTAINS ORGANIC FLUORINE" clearly on the tag.
-
-
pH Adjustment (Optional but Recommended): If the waste is highly concentrated (>10%), dilute into a compatible organic solvent (like ethanol) or water to reduce immediate corrosion risk to the container during storage.
-
Storage: Store in the "Acid" cabinet, within secondary containment, until pickup.
-
Final Fate: Transfer to a licensed TSD (Treatment, Storage, and Disposal) facility for High-Temperature Incineration with Acid Gas Scrubbing .
Protocol B: Emergency Spill Response & Neutralization
Use this ONLY for cleaning up spills. Do not use this method to pour waste down the drain.
The Mechanism:
Step-by-Step Procedure:
-
PPE Donning: Butyl rubber or heavy Nitrile gloves (double gloved), chemical splash goggles, and lab coat.
-
Containment: Encircle the spill with an inert absorbent (vermiculite or spill pillows) to prevent migration to floor drains.
-
Neutralization:
-
Slowly sprinkle Sodium Bicarbonate (
) or Calcium Carbonate ( ) over the spill from the outside in. -
Observation: Wait for the fizzing (
evolution) to cease. -
Verification: Use pH paper to confirm the residue is between pH 6 and 8.
-
-
Collection: Scoop the resulting sludge/solid into a wide-mouth jar.
-
Labeling: Label as "Debris from Acid Neutralization (Contains Fluorinated Organics)."
-
Disposal: Submit as hazardous chemical waste (Solid). Do not trash.
Technical Rationale & Safety Logic
Why Incineration over Bioremediation?
Unlike simple acetic acid, the trifluoromethoxy group (
-
Drain Disposal Risk: Releasing fluorinated compounds into waterways contributes to the accumulation of organofluorine (PFAS-adjacent) compounds.
-
Incineration Requirement: The
bond is one of the strongest in organic chemistry ( ). Complete destruction requires temperatures .[7]
Thermal Decomposition Hazards
If this material is involved in a lab fire or improper incineration, it decomposes according to the following pathway:
Critical Safety Note: The formation of HF gas is the primary respiratory threat during thermal events. This necessitates that waste facilities use alkaline scrubbers (e.g., NaOH spray towers) to capture the HF as NaF.
Emergency Response Data (Quick Reference)
| Scenario | Immediate Action |
| Skin Contact | IMMEDIATE FLUSH: Wash with soap and water for 15 min.[3][4] If redness persists, seek medical attention. (Note: Unlike pure HF, calcium gluconate is usually not required unless the |
| Eye Contact | Flush with water for 15 minutes, lifting lids.[3][4] Seek Emergency Medical Attention immediately (Corneal damage risk).[3] |
| Inhalation | Move to fresh air.[1][2][3][4] If breathing is difficult, give oxygen. |
| Spill (>1 Liter) | Evacuate area. Contact EHS/Hazmat team. Do not attempt solo cleanup. |
References
-
National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press.[8][9] [Link]
-
U.S. Environmental Protection Agency (EPA). (2024). RCRA Hazardous Waste Codes (D-List). [Link]
-
Tsang, W., et al. (1995). The Combustion of Highly Fluorinated Organic Compounds. University of Utah / NIST. [Link]
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- 2. angenechemical.com [angenechemical.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
